molecular formula C6H3ClN3O2+ B3050582 4-Chloro-2-nitrobenzenediazonium CAS No. 27165-22-6

4-Chloro-2-nitrobenzenediazonium

Cat. No.: B3050582
CAS No.: 27165-22-6
M. Wt: 184.56 g/mol
InChI Key: PKGYYZYRNOVFKK-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzenediazonium is an aromatic diazonium salt characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with a chlorine atom at the 4th position and a nitro group (NO₂) at the 2nd position. This compound is known for its reactivity and is commonly used in various chemical reactions, particularly in the synthesis of azo dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-nitrobenzenediazonium can be synthesized through the diazotization of 4-chloro-2-nitroaniline. The process involves the following steps:

    Diazotization Reaction: 4-Chloro-2-nitroaniline is dissolved in an acidic medium, typically hydrochloric acid.

    Addition of Sodium Nitrite: Sodium nitrite is added to the solution at a low temperature (0-5°C) to form the diazonium salt.

The reaction can be represented as:

4-Chloro-2-nitroaniline+NaNO2+HClThis compound chloride+NaCl+H2O\text{4-Chloro-2-nitroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound chloride} + \text{NaCl} + \text{H}_2\text{O} 4-Chloro-2-nitroaniline+NaNO2​+HCl→this compound chloride+NaCl+H2​O

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrobenzenediazonium undergoes various types of chemical reactions, including:

    Azo Coupling Reactions: The diazonium group reacts with nucleophilic aromatic compounds to form azo bonds (N=N), resulting in the formation of azo dyes.

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or cyanides through reactions like the Sandmeyer reaction.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Azo Coupling: Typically involves the use of phenols or aromatic amines as coupling partners in an alkaline medium.

    Sandmeyer Reaction: Utilizes copper(I) chloride, copper(I) bromide, or copper(I) cyanide as reagents.

    Reduction: Commonly employs reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

Major Products

    Azo Dyes: Formed through azo coupling reactions.

    Substituted Aromatic Compounds: Resulting from substitution reactions.

    Aromatic Amines: Produced by the reduction of the nitro group.

Scientific Research Applications

4-Chloro-2-nitrobenzenediazonium has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The reactivity of 4-chloro-2-nitrobenzenediazonium is primarily due to the presence of the diazonium group, which is highly electrophilic. This group can readily participate in electrophilic aromatic substitution reactions, forming stable azo compounds. The nitro group, being electron-withdrawing, further enhances the reactivity of the diazonium group by stabilizing the transition state during reactions.

Comparison with Similar Compounds

4-Chloro-2-nitrobenzenediazonium can be compared with other diazonium salts such as:

    4-Nitrobenzenediazonium: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    4-Chlorobenzenediazonium: Lacks the nitro group, resulting in different reactivity patterns.

    2-Nitrobenzenediazonium: The nitro group is positioned differently, affecting the overall reactivity and stability of the compound.

The presence of both chlorine and nitro groups in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

4-chloro-2-nitrobenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGYYZYRNOVFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN3O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864482
Record name Benzenediazonium, 4-chloro-2-nitro-
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Molecular Weight

184.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27165-22-6
Record name 4-Chloro-2-nitrobenzenediazonium
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Record name 4-Chloro-2-nitrobenzenediazonium
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Record name Benzenediazonium, 4-chloro-2-nitro-
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Record name Benzenediazonium, 4-chloro-2-nitro-
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Record name 4-chloro-2-nitrobenzenediazonium
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Record name 4-CHLORO-2-NITROBENZENEDIAZONIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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